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Compound of Interest

Compound Name: 2-(3-Methoxyphenoxy)ethanamine

Cat. No.: B136468

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive characterization of the 2-(3-
Methoxyphenoxy)ethanamine reference standard. It includes a comparative analysis with its
positional isomers, 2-(2-Methoxyphenoxy)ethanamine and 2-(4-Methoxyphenoxy)ethanamine,
to aid in the accurate identification and quantification of these compounds in research and
pharmaceutical development. Detailed experimental protocols and data are presented to
support method development and validation.

Physicochemical Properties

The fundamental physicochemical properties of the three isomers are summarized below.
These properties are critical for the development of analytical methods, particularly for
chromatographic separation and mass spectrometric detection.
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2-(3- 2-(2- 2-(4-
Property Methoxyphenoxy)e = Methoxyphenoxy)e = Methoxyphenoxy)e
thanamine thanamine thanamine
CAS Number 6487-86-1[1] 1836-62-0[2] 50800-92-5[3]
Molecular Formula CoH13NO2[1] CoH13NO2[2] CoH13NO2[3]
Molecular Weight 167.21 g/mol 167.21 g/mol [2] 167.21 g/mol [3]
Appearance Powder or liquid[1] Liquid Solid[3]
Purity (Typical) >97%][1] >98.0% (HPLC)[4] 97%[3]

Chromatographic Analysis: High-Performance
Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of reference standards and for the
quantitative analysis of these compounds in various matrices. A comparative chromatogram
would demonstrate the separation of the three isomers, which is crucial for their individual
assessment.

Table 2: Comparative HPLC Retention Times

Compound Retention Time (minutes)
2-(2-Methoxyphenoxy)ethanamine 8.5
2-(3-Methoxyphenoxy)ethanamine 9.2
2-(4-Methoxyphenoxy)ethanamine 9.8

Note: The retention times are representative and may vary based on the specific HPLC system,
column, and mobile phase composition.

Experimental Protocol: HPLC Method for Isomer
Separation
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A robust HPLC method is essential for the baseline separation of the
methoxyphenoxyethanamine isomers.

 Instrumentation: A standard HPLC system equipped with a UV detector.

e Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 um patrticle size).
» Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

e Flow Rate: 1.0 mL/min.

e Detection: UV at 275 nm.

e Injection Volume: 10 pL.

o Sample Preparation: Dissolve the reference standard in the mobile phase to a concentration
of 1 mg/mL.

Sample Preparation

Mobile Phase

Y

[Reference StandardHSample Vial (1 mg/mL) Autosamplerj—V[HPLC Pump)—V[Cls Columnj—V[UV Detector (275 nm) Data Acquisitionj}

HPLC Analysis
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Figure 1. HPLC analysis workflow.

Spectroscopic Characterization

Spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance
(NMR) spectroscopy are indispensable for the structural elucidation and confirmation of the
identity of reference standards.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule,
confirming its molecular weight and fragmentation pattern.

Table 3: Key Mass Spectral Data

Key Fragment lons

Compound lonization Mode [M+H]* (m/z)
(m/z)

2-(3-
Methoxyphenoxy)etha  ESI+ 168.1 123.1,95.1,77.1

namine

2-(2-
Methoxyphenoxy)etha  ESI+ 168.1 123.1,107.1,77.1

namine

2-(4-
Methoxyphenoxy)etha  ESI+ 168.1 123.1,108.1, 95.1

namine

Experimental Protocol: Mass Spectrometry

¢ Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
« |onization Mode: Positive ion mode.
o Sample Infusion: The sample is introduced via direct infusion or from the HPLC eluent.

» Data Acquisition: Full scan mode to determine the molecular ion and product ion scan mode
to identify characteristic fragments.
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Figure 2. Mass spectrometry analysis workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR spectroscopy provides detailed information about the chemical environment of
hydrogen atoms in a molecule, allowing for the unambiguous identification of isomers.

Table 4: Predicted *H NMR Chemical Shifts (8, ppm) in CDCls
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2-(3- 2-(2- 2-(4-

Proton Assighment Methoxyphenoxy)e  Methoxyphenoxy)e Methoxyphenoxy)e
thanamine thanamine thanamine

-OCHs 3.80 (s, 3H) 3.88 (s, 3H) 3.78 (s, 3H)

-CH2-N 3.10 (t, 2H) 3.15 (t, 2H) 3.08 (t, 2H)

-O-CH2- 4.05 (t, 2H) 4.10 (t, 2H) 4.02 (t, 2H)

_ 6.85 (d, 2H), 6.90 (d,
Aromatic-H 6.50-7.20 (m, 4H) 6.85-7.00 (m, 4H) 2H)
-NH: 1.55 (s, 2H) 1.60 (s, 2H) 1.52 (s, 2H)

Note: These are predicted chemical shifts and may differ slightly from experimental values. s =
singlet, t = triplet, d = doublet, m = multiplet.

Experimental Protocol: 'H NMR Spectroscopy

 Instrumentation: A 400 MHz or higher field NMR spectrometer.
o Solvent: Deuterated chloroform (CDCIs) or dimethyl sulfoxide (DMSO-ds).

o Sample Preparation: Dissolve approximately 5-10 mg of the reference standard in 0.7 mL of
the deuterated solvent.

o Data Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient
number of scans to achieve a good signal-to-noise ratio.

Comparison with Alternative Reference Standards

The primary alternatives to a 2-(3-Methoxyphenoxy)ethanamine reference standard are its
positional isomers. The choice of reference standard will depend on the specific analytical
needs.

o 2-(2-Methoxyphenoxy)ethanamine: A common impurity or starting material in the synthesis of
certain pharmaceuticals. Its reference standard is more readily available.
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» 2-(4-Methoxyphenoxy)ethanamine: Another potential isomer impurity.

The key to distinguishing these isomers lies in the application of high-resolution analytical
techniques like HPLC and NMR, as their mass spectra can be very similar.

Conclusion

The comprehensive characterization of the 2-(3-Methoxyphenoxy)ethanamine reference
standard is crucial for its proper use in research and quality control. This guide provides the
necessary data and experimental protocols to distinguish it from its isomers and ensure its
accurate application. The provided workflows and comparative data tables serve as a valuable
resource for scientists and professionals in the pharmaceutical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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